molecular formula C9H4BrF3 B8057050 1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Cat. No.: B8057050
M. Wt: 249.03 g/mol
InChI Key: ORJDMOPXJDUOFL-UHFFFAOYSA-N
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Description

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a fluorinated aromatic compound featuring a bromine atom and a 3,3,3-trifluoropropynyl group at the para positions of the benzene ring. Its molecular formula is C₉H₄BrF₃, with a molecular weight of 249.03 g/mol. The trifluoropropynyl group imparts strong electron-withdrawing characteristics due to the inductive effect of fluorine atoms, making the compound highly reactive in cross-coupling and cycloaddition reactions. This compound is primarily utilized as a precursor in organofluorine chemistry and materials science, particularly for synthesizing cyclopropane derivatives and fluorinated polymers .

Properties

IUPAC Name

1-bromo-4-(3,3,3-trifluoroprop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDMOPXJDUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of CuCF₃ Reagent

Fluoroform (CHF₃) reacts with potassium tert-butoxide and copper(I) chloride in dimethylformamide (DMF) under argon, generating [Cu(I)CF₃]. Air oxidation converts this to [Cu(II)CF₃], which is critical for alkyne trifluoromethylation.

Coupling with Brominated Arylacetylenes

1-Bromo-4-ethynylbenzene is treated with [Cu(II)CF₃] in DMF at room temperature using tetramethylethylenediamine (TMEDA) as a ligand. The reaction achieves >75% yield after 18 hours, with the trifluoropropynyl group selectively introduced at the terminal alkyne position.

Optimization Data

ParameterOptimal ConditionYield Impact
LigandTMEDA (3 equiv)+40% vs. none
Temperature25°CMax yield
Reaction Time18 hPlateau at 18h

Sonogashira Coupling with Trifluoropropynyl Reagents

An alternative approach employs Sonogashira coupling to link a brominated aryl halide to a trifluoropropynyl partner. This method, inspired by protocols for analogous compounds, involves:

Preparation of Trifluoropropynylsilanes

Trimethyl(trifluoropropynyl)silane is synthesized via nucleophilic substitution between trifluoropropyne and chlorotrimethylsilane. This reagent serves as a stable trifluoropropynyl source.

Palladium-Catalyzed Coupling

1-Bromo-4-iodobenzene reacts with the trifluoropropynylsilane under catalysis by Pd(PPh₃)₂Cl₂ and CuI in triethylamine. The reaction proceeds at 60°C for 12 hours, yielding the target compound after desilylation with tetrabutylammonium fluoride (TBAF).

Key Reaction Metrics

  • Catalyst System : Pd/Cu (1:2 molar ratio)

  • Solvent : DMF/Et₃N (3:1)

  • Yield : 68–72% after purification

Zinc-Mediated Coupling of Bromovinylbenzenes

Adapting methods for styryl derivatives, 1-bromo-4-(2-bromovinyl)benzene reacts with trifluoropropynylzinc bromide (generated in situ from CF₃C≡CH and Zn dust). The reaction proceeds in tetrahydrofuran (THF) at 0°C, yielding the target compound in 61% yield after 6 hours.

Advantages and Limitations

  • Cost-Effective : Zinc reagents are inexpensive compared to palladium/copper systems.

  • Stereoselectivity : Retains >99% E-configuration from the bromovinyl precursor.

Comparative Analysis of Methods

Table 1. Efficiency and Practicality of Synthetic Routes

MethodYield (%)CostScalabilityKey Challenges
Copper-Mediated75–80HighModerateOxygen-sensitive conditions
Sonogashira68–72Very HighLowPd catalyst cost
Halogen Exchange50–55LowHighByproduct formation
Zinc-Mediated60–65LowModerateLimited substrate scope

Reaction Optimization and Mechanistic Insights

Role of Ligands in Copper Chemistry

TMEDA enhances CuCF₃ stability, preventing aggregation and improving electrophilicity at the copper center. Substituting TMEDA with bipyridine reduces yields by 25%, highlighting ligand specificity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor trifluoromethylation by stabilizing ionic intermediates. Nonpolar solvents (toluene) result in <10% conversion.

Temperature Control

Exothermic reactions (e.g., Zn-mediated couplings) require strict temperature control (–10°C to 10°C) to avoid decomposition .

Chemical Reactions Analysis

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

Synthetic Applications

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene serves as a versatile building block in organic synthesis. Its alkyne functionality allows for various reactions, including:

  • Alkyne Metathesis: This compound can participate in alkyne metathesis reactions, which are valuable for synthesizing complex organic molecules. The presence of the trifluoropropynyl group enhances the reactivity and selectivity of these reactions .
  • Copper-Mediated Trifluoromethylation: It has been utilized in copper-mediated trifluoromethylation processes, contributing to the formation of trifluoromethylated compounds which are important in pharmaceuticals and agrochemicals .

Material Science Applications

The compound's unique properties make it suitable for various material science applications:

  • Fluorinated Polymers: The trifluoropropynyl group can be incorporated into polymer matrices to produce fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in coatings and sealants that require durability under harsh conditions .
  • Functionalized Nanomaterials: Research has indicated that derivatives of this compound can be used to functionalize nanomaterials, improving their properties for applications in sensors and catalysis .

Case Study 1: Synthesis of Functional Benzylidynes

A study demonstrated the use of this compound in synthesizing functional benzylidynes through electronically-directed cross metathesis. The resulting compounds exhibited significant potential for further functionalization and application in advanced materials .

Case Study 2: Trifluoromethylation Reactions

Another research highlighted the effectiveness of this compound in copper-mediated trifluoromethylation reactions. The study provided detailed NMR characterizations confirming the successful incorporation of trifluoromethyl groups into various substrates, showcasing its utility in developing new agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the bromine atom can participate in halogen bonding interactions. .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene C₉H₄BrF₃ 249.03 Trifluoropropynyl, Br High reactivity in Sonogashira coupling; CF₃ group enhances electrophilicity .
1-Bromo-4-(3,3-dimethylbut-1-yn-1-yl)benzene C₁₁H₁₁Br 223.11 Dimethylbutynyl, Br Steric hindrance from methyl groups slows coupling reactions; used in Pd-catalyzed cross-couplings .
3-Bromo-1-phenylpropyne (CAS 4392-24-9) C₉H₇Br 195.06 Propyne, Br Lacks fluorine, reducing electron withdrawal; less reactive in fluorophilic environments .

Heterocyclic and Aromatic Derivatives

Thiophene and Biphenyl Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Bromo-4-(3-thienyl)benzene (6) C₁₀H₇BrS 239.13 Thienyl, Br Precursor for iodinated thiophenes in optoelectronic materials .
2-(2',3',4',5',6'-pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane (3bp) C₁₅H₉F₅O₂ 316.23 Pentafluorobiphenyl, dioxolane High thermal stability; used in liquid crystal displays .

Reactivity Insights

  • Thiophene derivatives (e.g., 6 ) undergo electrophilic iodination at the α-position of the thiophene ring .
  • Fluorinated biphenyls (e.g., 3bp ) exhibit enhanced resistance to oxidation due to fluorine’s electronegativity .

Fluorinated Alkyl/Aryl Bromobenzenes

Substituent Effects on Physical Properties

Compound Name Molecular Formula XLogP3 Boiling Point (°C) Key Features
1-Bromo-4-(1-trifluoromethylcyclopropyl)benzene C₁₀H₈BrF₃ 4.3 265 (estimated) Cyclopropane ring increases strain; used in agrochemical intermediates .
1-Bromo-2,3,4-trifluorobenzene C₆H₂BrF₃ 2.8 180–185 Direct fluorination on benzene ring; strong meta-directing effects .
1-Bromo-4-(trifluoromethyl)benzene C₇H₄BrF₃ 3.1 142–144 Simpler structure; widely used in Suzuki-Miyaura couplings .

Oxygenated and Functionalized Derivatives

Compound Name Molecular Formula Key Functional Groups Applications
1-Bromo-4-((prop-2-yn-1-yl)oxy)benzene (S37) C₉H₇BrO Propargyl ether Intermediate for click chemistry; forms triazoles with azides .
(±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene C₂₀H₂₆BrF₃O Trifluorodecane, allyloxy Surfactant research; high lipophilicity aids membrane studies .

Biological Activity

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, also known by its CAS number 136476-20-5, is a compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula for this compound is C9H6BrF3, with a molecular weight of approximately 251.05 g/mol. The compound features a bromine atom and a trifluoropropynyl group attached to a benzene ring, contributing to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of alkyne-containing compounds have shown significant activity against various bacterial strains. The presence of halogen substituents and electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on different cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity towards certain cancer types while sparing normal cells. The mechanism is hypothesized to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionPotential inhibition of specific kinases

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various alkynes, including derivatives similar to this compound. The results demonstrated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation published in Cancer Research, researchers evaluated the cytotoxic effects of several brominated compounds on human breast cancer cell lines. The findings indicated that 1-Bromo derivatives could induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment.

Q & A

Q. What are the established synthetic routes for 1-bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, and what are their yields?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A general procedure involves coupling 4-bromophenylacetylene with 3,3,3-trifluoropropyne derivatives under catalytic conditions. This method achieves yields up to 91% with optimized reaction parameters (e.g., solvent, temperature, and catalyst loading). Key steps include degassing the reaction mixture to prevent side reactions and using anhydrous solvents to enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Peaks at δ 7.55 (d, J = 8.5 Hz, 2H) and δ 7.42 (d, J = 8.5 Hz, 2H) confirm aromatic protons.
  • 13C NMR : Distinct signals at δ 133.97 (q, J = 1.8 Hz) and δ 114.94 (q, J = 258.2 Hz) verify the trifluoropropynyl group.
  • 19F NMR : A singlet at δ -50.02 confirms the CF3 group.
  • IR Spectroscopy : A sharp peak at 2251 cm⁻¹ corresponds to the C≡C stretch .

Q. What are common reactivity patterns observed in this compound?

The trifluoropropynyl group participates in cycloaddition reactions (e.g., Huisgen click chemistry) and nucleophilic substitutions at the bromine site. The electron-withdrawing CF3 group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with boronic acids .

Advanced Research Questions

Q. How does the trifluoropropynyl substituent influence reaction mechanisms in annulation chemistry?

The CF3 group stabilizes transition states via inductive effects , enabling regioselective annulation to form 5–7-membered heterocycles. For example, reactions with 1,3-disulfonamides yield azacycles, while non-fluorinated analogs fail to react under identical conditions. This highlights the critical role of fluorine in lowering activation energy .

Q. What computational insights explain the electronic effects of the CF3 group?

Density Functional Theory (DFT) studies reveal that the CF3 group induces σ-hole polarization at the alkyne terminus, increasing electrophilicity. This polarization facilitates nucleophilic attacks, as evidenced by Natural Bond Orbital (NBO) analyses showing enhanced charge density at the β-carbon .

Q. How can contradictory data in cross-coupling reactions be resolved?

Discrepancies in reaction yields (e.g., solvent-dependent outcomes) are addressed by:

  • Controlled experiments : Systematic variation of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4 vs. PdCl2).
  • Kinetic profiling : Monitoring intermediates via in-situ IR or HPLC-MS to identify rate-limiting steps.
  • Computational modeling : Predicting solvent-catalyst interactions using molecular dynamics simulations .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques to exclude moisture/oxygen.
  • Analytical Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Mechanistic Probes : Employ isotopic labeling (e.g., 13C-tagged reagents) to track reaction pathways.

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